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Compound Name: 2-Bromo-4-hydroxynicotinic acid

Cat. No.: B1519919

Abstract

2-Bromo-4-hydroxynicotinic acid is a substituted pyridine derivative of increasing interest in
medicinal chemistry, particularly as a structural motif in the development of novel therapeutics
such as proteolysis-targeting chimeras (PROTACS). Despite its commercial availability, a
comprehensive, publicly accessible repository of its spectroscopic data is notably absent. This
technical guide addresses this critical gap by providing a detailed, predictive analysis of the
expected spectroscopic signatures of 2-Bromo-4-hydroxynicotinic acid. Leveraging
foundational spectroscopic principles and drawing upon empirical data from structurally
analogous compounds, this paper offers researchers, scientists, and drug development
professionals a robust framework for the identification, characterization, and quality control of
this important chemical building block. We present predicted data for *H NMR, 3C NMR,
Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy,
supplemented with standardized experimental protocols and logical workflows to guide
practical laboratory application.

Introduction and Molecular Structure Analysis

2-Bromo-4-hydroxynicotinic acid (CAS: 1150561-81-1, Molecular Formula: CeH4BrNOs,
Molecular Weight: 218.00 g/mol ) is a trifunctional heterocyclic compound.[1][2] Its structure
features a pyridine ring substituted with a bromine atom at the C-2 position, a carboxylic acid at
the C-3 position, and a hydroxyl group at the C-4 position. This arrangement of functional
groups makes it a valuable and versatile building block in synthetic organic chemistry.
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A crucial aspect of its structure is the potential for tautomerism. The 4-hydroxy pyridine moiety
can exist in equilibrium with its keto tautomer, 2-bromo-4-oxo-1,4-dihydropyridine-3-carboxylic
acid.[3] This equilibrium can be influenced by the solvent, pH, and solid-state packing, which in
turn will have a profound impact on the molecule's spectroscopic characteristics, particularly in
IR and NMR spectroscopy. Both tautomeric forms are considered in the predictive analysis that
follows.

Caption: Tautomeric equilibrium of 2-Bromo-4-hydroxynicotinic acid.

Predicted Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
The following predictions are based on established substituent effects on the pyridine ring.[4][5]

Predicted *H NMR Spectrum

The pyridine ring of 2-Bromo-4-hydroxynicotinic acid contains two aromatic protons.

e H-6: This proton is adjacent to the electronegative nitrogen atom, which will shift it
significantly downfield. The bromine at C-2 will have a minor influence.

o H-5: This proton is situated between the electron-donating hydroxyl group (ortho) and the
electron-withdrawing carboxylic acid group (meta). This will result in a more upfield position
compared to H-6.

e -OH and -COOH Protons: These are exchangeable protons, and their signals are often
broad and their chemical shifts are highly dependent on solvent, concentration, and
temperature. In DMSO-de, they are typically observable, whereas in D20, they would
exchange and the signals would disappear.

Table 1: Predicted *H NMR Chemical Shifts (DMSO-ds, 400 MHz)
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. Predicted Justification /
Proton Predicted & (ppm) . .
Multiplicity Comparison

Position adjacent
to nitrogen causes
significant

H-6 8.1-8.3 Doublet (d) L
deshielding. In 2-
bromopyridine, H-6

is at ~8.35 ppm.[6]

Shielded by the ortho

-OH group. In 4-

hydroxynicotinic acid,
H-5 70-7.2 Doublet (d) .

the corresponding

proton is observed in

this region.[1]

Typical range for
-OH 10.0-12.0 Broad Singlet (br s) phenolic protons in
DMSO.

| -COOH | 12.0 - 14.0 | Broad Singlet (br s) | Typical range for carboxylic acid protons in DMSO.
|

Predicted **C NMR Spectrum

Six distinct signals are expected in the broadband proton-decoupled 3C NMR spectrum. The
chemical shifts are predicted based on additive models and data from analogous compounds
like pyridine (C2: 150, C3: 124, C4: 136 ppm), 2-bromopyridine, and 4-hydroxynicotinic acid.[6]

Table 2: Predicted 3C NMR Chemical Shifts (DMSO-de, 100 MHZz)
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Carbon Predicted & (ppm) Justification

Standard range for a
carboxylic acid carbon

C=0 (acid) 165 - 168 .
attached to an aromatic
ring.

Carbon bearing the -OH group

C-4 160 - 164 (ipso-carbon), significantly
deshielded.

Carbon adjacent to nitrogen,

C-6 148 - 152 strongly deshielded. Similar to
C-2 in pyridine.

Carbon bearing the bromine

C-2 140 - 144 '
atom (ipso-carbon).

Shielded by the adjacent C-4-

C-5 110-114

OH group.

| C-3]108 - 112 | Carbon bearing the carboxylic acid group (ipso-carbon). |

Standard Protocol for NMR Spectroscopy

o Sample Preparation: Dissolve ~5-10 mg of 2-Bromo-4-hydroxynicotinic acid in ~0.6 mL of
deuterated dimethyl sulfoxide (DMSO-ds). The use of DMSO-ds is recommended to observe
the exchangeable hydroxyl and carboxylic acid protons.

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 'H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16
ppm.

o Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.
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e 13C NMR Acquisition:
o Acquire a broadband proton-decoupled 13C spectrum.

o Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of
~220 ppm.

o Reference the spectrum to the DMSO solvent peak at 39.52 ppm.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a
molecule. The spectrum will be dominated by absorptions from the O-H, C=0, and aromatic
ring vibrations. The presence of the keto-enol tautomerism will be particularly evident here.

Table 3: Predicted Major IR Absorption Bands (ATR)
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Wavenumber . . .
Vibration Type Intensity Comments
(cm™)
The very broad
O-H stretch nature is due to
3300 - 2500 . . Broad, Strong .
(carboxylic acid) extensive
hydrogen bonding.
May be obscured by
O-H stretch (phenol- ) ) )
~3100 ike) Broad, Medium the carboxylic acid O-
ike
H band.
Characteristic of
~3050 C-H stretch (aromatic)  Medium-Weak protons on an sp?
carbon.
C=0 stretch Diagnostic for the
~1720 o Strong, Sharp o
(carboxylic acid) carboxylic acid dimer.
Presence of this band
C=0 stretch (keto alongside the acid
~1650 Strong ]
tautomer) C=0 would confirm
the tautomer.
Multiple bands are
C=C & C=N stretches ) expected,
1600 - 1450 ) Medium-Strong o
(ring) characteristic of the
pyridine ring.[7][8]
C-O stretch (phenol-
~1250 ] Strong
like)
Position is diagnostic
850 - 750 C-H out-of-plane bend  Strong of the substitution

pattern.

| ~650 | C-Br stretch | Medium-Weak | Located in the fingerprint region. |

Standard Protocol for IR Spectroscopy (ATR)
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e Sample Preparation: Place a small amount (~1-2 mg) of the solid 2-Bromo-4-
hydroxynicotinic acid powder directly onto the crystal of an Attenuated Total Reflectance
(ATR) accessory.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

e Acquisition:

[e]

Collect a background spectrum of the clean, empty ATR crystal.

o

Apply pressure to the sample using the ATR anvil to ensure good contact.

[¢]

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm~1.

[e]

The spectrum is usually recorded from 4000 to 400 cm~1.

Predicted Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. For
this molecule, Electron Spray lonization (ESI) in negative mode would be ideal due to the
acidic protons.

» Molecular lon: The key diagnostic feature will be the isotopic pattern of the molecular ion
peak due to the presence of one bromine atom. Bromine has two major isotopes, 7°Br and
81Br, in an approximate 1:1 natural abundance.[9] This will result in two peaks of nearly equal
intensity at m/z values separated by 2 Da.

e Fragmentation: Common fragmentation pathways would involve the loss of small, stable
neutral molecules.

Table 4: Predicted Mass Spectrometry Fragments (ESI Negative Mode)
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Predicted m/z lon Formula

[CeH37°BrNOs]~ /

Comments

[M-H]~ ion. The
characteristic 1:1 isotopic

216/ 218 doublet confirms the
[CeH38'BrNOs]~ .
presence of one bromine
atom.
[CsH37°BrNO]~ / Loss of CO:z (44 Da) from the
172 /174
[CsHs8BrNO]~ [M-H]~ ion.
Loss of Br radical (79/81 Da)
from the [M-H]~ ion. This
138 [CeHaNOs]~

fragment will not have the

bromine isotopic pattern.

| 94 | [CsHaNO]~ | Loss of Br and CO2 from the [M-H]~ ion. |

Standard Protocol for Mass Spectrometry (ESI-MS)

o Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

¢ Instrumentation: Use a mass spectrometer equipped with an Electrospray lonization (ESI)

source, such as a quadrupole or time-of-flight (TOF) analyzer.

o Acquisition (Negative lon Mode):

o Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 pL/min).

o Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,

and temperature) to maximize the signal of the [M-H]~ ion.

o Acquire data over a mass range of m/z 50-500.

o The high-resolution capability of a TOF or Orbitrap analyzer can be used to confirm the

elemental composition of the parent and fragment ions.
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Predicted UV-Visible Spectroscopy

The substituted pyridine ring constitutes a chromophore that will absorb light in the UV region.
The absorption maxima (Amax) are influenced by the electronic nature of the substituents. The
hydroxyl group acts as an auxochrome, which typically causes a bathochromic (red) shift.

o Expected Transitions: The spectrum is expected to show absorptions corresponding to 1t -
TT* transitions of the conjugated aromatic system.

e Amax Prediction: Based on data for similar hydroxypyridines, two main absorption bands are
anticipated.[10][11] The exact position will be solvent-dependent.

Table 5: Predicted UV-Vis Absorption Maxima (Methanol)

Predicted Amax (nm) Transition Type Comments

Primary absorption band
~280 - 295 T - TT* for the substituted
pyridine chromophore.

| ~220 - 235 | T — 1 | Higher energy transition. |

Standard Protocol for UV-Vis Spectroscopy

e Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a
UV-grade solvent like methanol. Create a dilute solution (e.g., 0.01 mg/mL) from the stock
solution.

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
e Acquisition:

o Use a matched pair of quartz cuvettes. Fill one with the solvent (blank) and the other with
the sample solution.

o Scan a wavelength range from 400 nm down to 200 nm.

o Record the absorbance and identify the wavelength of maximum absorbance (Amax).
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Comprehensive Characterization Workflow

For a researcher either synthesizing this compound or receiving it from a commercial source, a
logical workflow is essential to confirm its identity and purity. The following workflow integrates
the discussed spectroscopic techniques for a comprehensive characterization.
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Caption: Logical workflow for the spectroscopic characterization of 2-Bromo-4-
hydroxynicotinic acid.

Conclusion

While experimental spectra for 2-Bromo-4-hydroxynicotinic acid are not readily available in
the public domain, a comprehensive and reliable spectroscopic profile can be predicted
through the application of fundamental principles and comparison with closely related
analogues. This guide provides a detailed forecast of the 'H NMR, 13C NMR, IR, MS, and UV-
Vis data, establishing an authoritative benchmark for researchers. The included protocols and
workflow diagrams serve as practical tools to aid in the empirical verification of this compound's
structure and purity, thereby supporting its effective use in drug discovery and other advanced
scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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